molecular formula C24H19ClN2O7 B3937508 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B3937508
M. Wt: 482.9 g/mol
InChI Key: XAIPPTIVYPTSJP-UHFFFAOYSA-N
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Description

This compound is a nitroaromatic ester derivative featuring a substituted isoindole-1,3-dione moiety. Its structure comprises:

  • A 2-(4-chloro-3-nitrophenyl)-2-oxoethyl group, which introduces electron-withdrawing substituents (Cl, NO₂) that influence reactivity and stability.
  • A 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate backbone, where the isoindole ring system is partially hydrogenated and substituted with a methyl group at position 2.

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 3-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O7/c1-13-4-2-7-17-21(13)23(30)26(22(17)29)16-6-3-5-15(10-16)24(31)34-12-20(28)14-8-9-18(25)19(11-14)27(32)33/h2-6,8-11,13,17,21H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIPPTIVYPTSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Features
Target Compound 4-methyl-isoindole, 4-Cl-3-NO₂-phenyl, benzoate ester Partially hydrogenated isoindole ring; electron-withdrawing substituents
2-(4-Chloro-3-Nitrophenyl)-2-Oxoethyl (1,3-Dioxo-Isoindol-2-yl)Acetate Non-methylated isoindole, acetate ester Lacks methyl group; acetate instead of benzoate
2-Oxo-2-Phenylethyl 4-(4-Nitro-1,3-Dioxo-Isoindol-2-yl)Benzoate Nitro-substituted isoindole, phenyl group Phenyl instead of chloronitrophenyl; nitro on isoindole

Key Observations :

  • The methyl group on the isoindole ring in the target compound may reduce ring strain and improve stability compared to non-methylated analogs .

Physicochemical Properties

Table 2: Spectral and Physicochemical Data

Compound IR Peaks (cm⁻¹) Notable NMR Shifts (ppm) Tautomeric Behavior
Target Compound Expected: ~1680 (C=O ester), ~1520 (NO₂), ~1250 (C-O ester) Anticipated downfield shifts for aromatic protons (due to NO₂ and Cl) Likely rigid due to methyl and hydrogenated isoindole
Triazole-Thiones 1243–1258 (C=S), 1663–1682 (C=O) NH groups at 3150–3319 cm⁻¹ (IR); tautomerism observed Exists as thione tautomer (no S-H IR band)
Screening Compound Not reported Not reported Stable nitroisoindole configuration

Analysis :

  • The target compound’s ester carbonyl (C=O) and nitro group would dominate its IR profile, similar to triazole-thiones in , which show strong C=O and C=S bands .
  • Tautomerism, common in heterocycles like isoindole, is suppressed in the target compound due to hydrogenation and methyl substitution, favoring a single tautomeric form .

Insights :

  • The target compound’s synthesis may mirror methods in , where α-halogenated ketones react with heterocyclic thiols/thiones under basic conditions .
  • Its chloronitrophenyl group is analogous to pharmacophores in herbicides or antimicrobials, though specific activity data are absent in the evidence .

Research Findings and Gaps

  • Structural Studies : The isoindole ring’s hydrogenation and methyl substitution likely confer unique conformational stability, as seen in crystallographic studies of similar systems using SHELX .
  • Spectroscopic Gaps: No experimental NMR/IR data for the target compound are provided; inferences are based on analogs like .
  • Biological Data : Absent in the evidence; comparison relies on structural parallels to bioactive triazoles and nitroaromatics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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